2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide
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Overview
Description
2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and a morpholine group linked to a cyclobutyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide typically involves a multi-step process:
Amidation: The brominated benzene derivative is then reacted with a suitable amine, such as N-[(1-morpholin-4-ylcyclobutyl)methyl]amine, under conditions that facilitate the formation of the amide bond. This step often requires the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Hydrolysis: Acidic conditions (HCl, H₂SO₄) or basic conditions (NaOH, KOH).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of oxidized derivatives, such as carboxylic acids.
Reduction: Formation of reduced derivatives, such as amines.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Materials Science: Explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Utilized as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific design of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-[(1-piperidin-4-ylcyclobutyl)methyl]benzamide
- 2-Bromo-N-[(1-pyrrolidin-4-ylcyclobutyl)methyl]benzamide
- 2-Bromo-N-[(1-azepan-4-ylcyclobutyl)methyl]benzamide
Uniqueness
2-Bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide is unique due to the presence of the morpholine ring, which can impart distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
2-bromo-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O2/c17-14-5-2-1-4-13(14)15(20)18-12-16(6-3-7-16)19-8-10-21-11-9-19/h1-2,4-5H,3,6-12H2,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZCBSDQMWETD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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